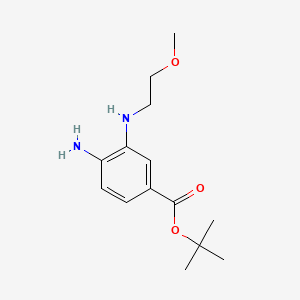
3-(4-(Chloromethyl)phenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Chloromethyl)phenyl)pyridine is an organic compound that belongs to the class of aromatic heterocyclic compounds It consists of a pyridine ring substituted with a 4-(chloromethyl)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Chloromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)benzyl chloride with pyridine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Chloromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-(4-methylphenyl)pyridine.
Wissenschaftliche Forschungsanwendungen
3-(4-(Chloromethyl)phenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-(4-(Chloromethyl)phenyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylphenyl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)phenylpyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
3-(4-(Chloromethyl)phenyl)pyridine is unique due to the presence of both a pyridine ring and a chloromethyl group, which confer distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C12H10ClN |
|---|---|
Molekulargewicht |
203.67 g/mol |
IUPAC-Name |
3-[4-(chloromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H10ClN/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2 |
InChI-Schlüssel |
HGFCMGPMAOZZAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


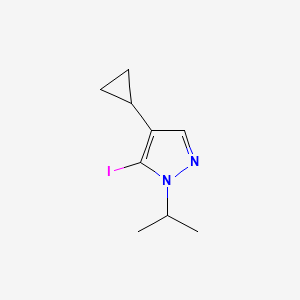
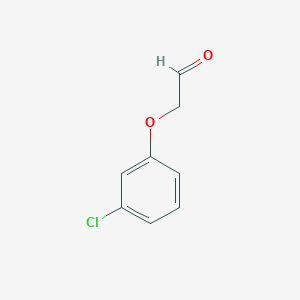
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
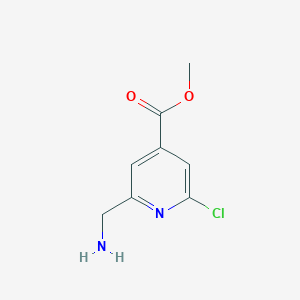

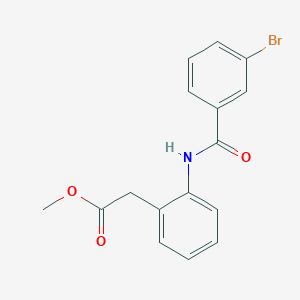

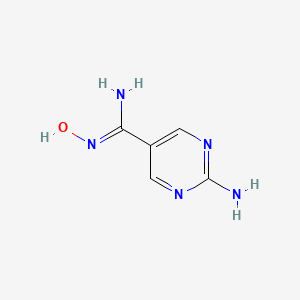
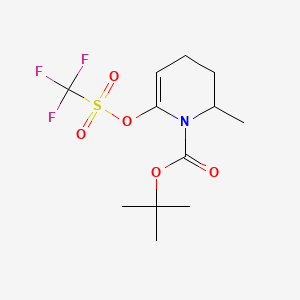
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)



